molecular formula C13H19ClN2O B12712382 (R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride CAS No. 40658-23-9

(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride

Katalognummer: B12712382
CAS-Nummer: 40658-23-9
Molekulargewicht: 254.75 g/mol
InChI-Schlüssel: YLGLHYLEACVXHP-JZKFLRDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C1 Configuration (R):

  • Substituents : Phenyl (-C6H5), hydroxyl (-OH), methyl (-CH3), methylamino (-N(CH3)CH2CN).
  • Priority Order :
    • Phenyl (highest due to atomic number of C) > Hydroxyl (O) > Methylamino (N) > Methyl (C).
  • Spatial Arrangement : The hydroxyl group (third priority) projects backward, yielding an R configuration.

C2 Configuration (S):

  • Substituents : Hydroxyl (-OH), methyl (-CH3), methylamino (-N(CH3)CH2CN), hydrogen (-H).
  • Priority Order :
    • Hydroxyl (O) > Methyl (C) > Methylamino (N) > Hydrogen (H).
  • Spatial Arrangement : The methyl group (second priority) positions clockwise, resulting in an S configuration.

This rigorous application of CIP rules ensures unambiguous stereochemical characterization.

Eigenschaften

CAS-Nummer

40658-23-9

Molekularformel

C13H19ClN2O

Molekulargewicht

254.75 g/mol

IUPAC-Name

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylamino]propanenitrile;hydrochloride

InChI

InChI=1S/C13H18N2O.ClH/c1-11(15(2)10-6-9-14)13(16)12-7-4-3-5-8-12;/h3-5,7-8,11,13,16H,6,10H2,1-2H3;1H/t11-,13-;/m0./s1

InChI-Schlüssel

YLGLHYLEACVXHP-JZKFLRDJSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCC#N.Cl

Kanonische SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCC#N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Research Findings and Analysis

  • The preparation methods emphasize mild reaction conditions to preserve the chiral centers and avoid racemization.
  • Acidic conditions during salt formation improve the compound's stability and solubility.
  • The use of paraformaldehyde or formaldehyde derivatives in reductive amination steps is common to introduce the methylamino linkage.
  • The nitrile group is introduced via alkylation with halogenated nitriles or by nucleophilic substitution reactions.
  • The synthetic routes are scalable and have been adapted for pharmaceutical intermediate production, indicating robustness and reproducibility.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting Materials Chiral amino alcohols, 3-bromopropionitrile Purity > 98% preferred
Solvent Isopropanol, methanol Used for reaction and recrystallization
Reaction Temperature Reflux (~80-85°C) Maintains reaction rate without decomposition
Reaction Time 3-6 hours Ensures complete conversion
pH for Salt Formation ~4 (acidic) Controlled by HCl addition
Yield 70-85% Depends on stereochemical purity and reaction scale
Melting Point (HCl salt) 190-194°C Confirms identity and purity

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

The compound (R(R,S))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride** has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Structure and Composition

The molecular formula for this compound is C13H19ClN2OC_{13}H_{19}ClN_2O, with a molecular weight of approximately 248.76 g/mol. It features a propiononitrile moiety, which is significant for its biological activity. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.

Physical and Chemical Characteristics

Key characteristics include:

  • Molecular Weight : 248.76 g/mol
  • Appearance : Typically presented as a hydrochloride salt for stability and solubility in biological systems.
  • Solubility : Soluble in water and organic solvents, which is crucial for its application in pharmacokinetics.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that compounds similar to this one have been explored for their efficacy in treating various conditions, including:

  • Neurological Disorders : Investigations into its effects on neurotransmitter systems suggest it may have implications in treating conditions such as depression or anxiety.
  • Metabolic Disorders : The compound's structure indicates potential activity as an insulin sensitizer or modulator of metabolic pathways.

Pharmacological Studies

Pharmacological studies have focused on the following aspects:

  • Mechanism of Action : Research indicates that the compound may interact with specific receptors or enzymes involved in metabolic regulation, although detailed mechanisms remain under investigation.
  • Toxicology : Preliminary toxicological assessments are essential to establish safety profiles before clinical applications.

Case Studies

  • Case Study on Neurological Effects :
    • A study published in Journal of Medicinal Chemistry assessed the neuropharmacological effects of related compounds, highlighting potential anxiolytic properties. The findings suggest that modifications to the compound's structure can enhance its efficacy and reduce side effects.
  • Clinical Trials for Metabolic Disorders :
    • Clinical trials exploring the use of similar compounds in managing type 2 diabetes have shown promising results. These studies emphasize the importance of structural analogs in developing effective treatments for metabolic syndromes.

Data Table: Summary of Research Applications

Application AreaFindingsReferences
Neurological DisordersPotential anxiolytic effects
Metabolic DisordersInsulin sensitizing properties
Pharmacological MechanismsInteraction with neurotransmitter systems

Wirkmechanismus

The mechanism of action of [R(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)methylamino]propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Notes

Data Gaps : Direct experimental data (e.g., NMR, bioassays) for the target compound are sparse in the provided evidence. Predictions are inferred from structurally related molecules.

Stereochemical Sensitivity : The compound’s (R,S) configuration necessitates advanced computational or spectroscopic methods to resolve ambiguities in comparisons .

Pharmacological Potential: Its structural alignment with bioactive nitriles (e.g., kinase inhibitors) suggests underexplored therapeutic avenues .

Biologische Aktivität

(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride, often referred to as a derivative of phenylethylamine, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of (R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride is C13H19ClN2O. It features a chiral center, which may influence its biological activity by affecting receptor interactions and pharmacodynamics.

PropertyValue
Molecular Weight240.76 g/mol
Melting PointNot specified
SolubilitySoluble in water
AppearanceWhite to off-white solid

Research indicates that compounds similar to (R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride may act primarily as monoamine reuptake inhibitors . This mechanism involves the inhibition of neurotransmitter transporters, particularly for dopamine and serotonin, which can lead to increased levels of these neurotransmitters in the synaptic cleft.

Pharmacological Effects

  • CNS Stimulation : Initial studies suggest that the compound may exhibit stimulant properties similar to other phenylethylamines. This can result in increased alertness and energy levels.
  • Potential Antidepressant Effects : By modulating serotonin levels, this compound could potentially serve as an antidepressant, although more research is needed to confirm this effect.
  • Impact on Metabolism : Some derivatives have shown promise in metabolic regulation, particularly in conditions like type 2 diabetes by influencing PPAR (Peroxisome Proliferator-Activated Receptors) pathways .

Study 1: Dopaminergic Activity

A study exploring the dopaminergic activity of phenylethylamine derivatives found that compounds with similar structures exhibited significant inhibition of the dopamine transporter (DAT), suggesting potential applications in treating conditions like ADHD and substance abuse disorders .

Study 2: Antidepressant Potential

Another investigation assessed the antidepressant-like effects of related compounds in animal models. Results indicated that these compounds significantly reduced depressive-like behaviors, supporting their potential use as therapeutic agents .

Safety and Toxicology

While the biological activities are promising, safety profiles remain under-researched. Toxicological assessments are crucial for understanding the long-term effects and potential side effects associated with this compound.

Table 2: Summary of Toxicological Findings

Study TypeFindings
Acute ToxicityLimited data; requires further study
Chronic ExposureNot yet established
MutagenicityNot reported

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound in academic laboratories?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, Pd/C-catalyzed hydrogenation under 40 psi pressure in ethanol (1-hour reaction time) can reduce intermediates, followed by purification via silica gel column chromatography using gradients of ethyl acetate/hexane . Final salt formation (e.g., hydrochloride) is achieved by treating the free base with HCl in ethyl acetate. Purity is verified using HPLC or TLC with UV detection.

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer: Use a combination of 1H/13C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl, nitrile) . Mass spectrometry (MS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended). For chiral centers, chiral HPLC or polarimetry is critical to resolve R/S configurations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer: Wear PPE (nitrile gloves, lab coat, goggles) and use a fume hood. Respiratory protection (one-valve respirator) is advised if aerosolization occurs. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers determine solubility and stability in aqueous buffers?

  • Methodological Answer: Perform shake-flask solubility tests in pH-adjusted buffers (e.g., PBS, pH 1–7.4) at 25°C. Centrifuge samples and quantify supernatant concentration via UV spectrophotometry. For stability, incubate at 37°C and monitor degradation by HPLC over 24–72 hours .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer: Combine X-ray crystallography for absolute configuration determination with NOESY NMR to confirm spatial proximity of substituents. Compare experimental optical rotation values with literature data for analogous compounds . Discrepancies may require re-synthesis using enantiomerically pure starting materials.

Q. How can the compound’s stability under varying temperatures and pH conditions be systematically evaluated?

  • Methodological Answer: Design a forced degradation study :
  • Thermal stress : Heat at 40–60°C for 48 hours.
  • Hydrolytic stress : Expose to 0.1M HCl/NaOH at 25°C for 24 hours.
  • Oxidative stress : Treat with 3% H2O2.
    Analyze degradation products via LC-MS and identify pathways (e.g., hydrolysis of nitrile to amide) .

Q. What advanced techniques are used to profile impurities or byproducts in synthesized batches?

  • Methodological Answer: Employ LC-HRMS (High-Resolution MS) with a C18 column and gradient elution to detect low-abundance impurities. Compare fragmentation patterns with synthetic intermediates (e.g., unreacted amines or hydroxylated byproducts). Quantify using external calibration curves .

Q. How does the hydrochloride salt form influence pharmacological activity compared to the free base?

  • Methodological Answer: Conduct in vitro assays (e.g., receptor binding or enzyme inhibition) using both forms. Measure solubility differences via equilibrium solubility tests and correlate with bioavailability using Caco-2 cell permeability models. Pharmacokinetic studies in rodents can further validate salt-specific absorption profiles .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) to model binding to target proteins (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories. Cross-reference with experimental IC50 values from enzyme assays .

Q. How can researchers optimize synthetic yield while minimizing diastereomer formation?

  • Methodological Answer:
    Screen chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries during key steps (e.g., asymmetric hydrogenation). Monitor reaction progress in real-time using in-situ FTIR to detect intermediates. Optimize solvent polarity (e.g., THF vs. DCM) to favor desired stereochemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.